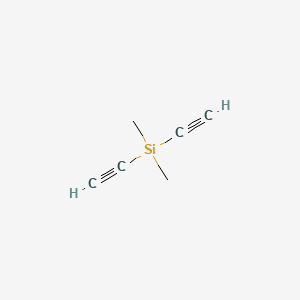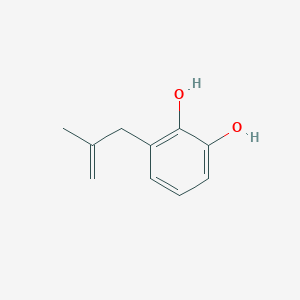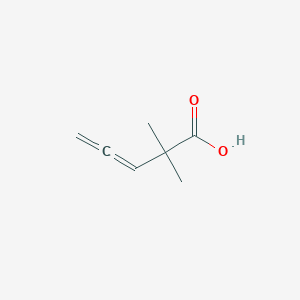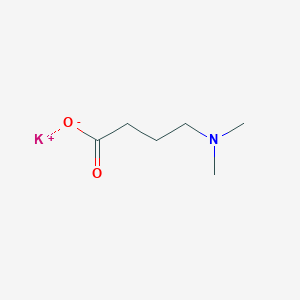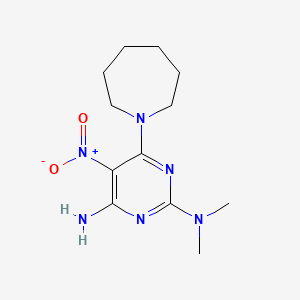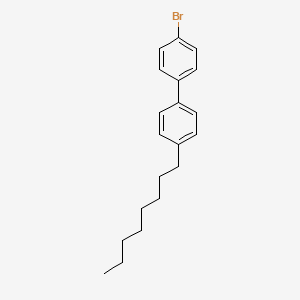![molecular formula C17H21N5O3 B14151828 tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)](/img/structure/B14151828.png)
tert-butyl {3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl}carbamate (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline moiety, which is known for its biological activity, and a tert-butyl carbamate group, which is often used in organic synthesis for protecting amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate typically involves multiple steps:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Hydrazone Formation: The quinoxaline derivative is then reacted with hydrazine to form the hydrazone.
Carbamate Formation: Finally, the hydrazone is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to the biological activity of the quinoxaline moiety.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that interact with the quinoxaline moiety.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Quinoxaline derivatives: Compounds with similar biological activity due to the quinoxaline moiety.
Uniqueness
tert-Butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate is unique due to its combination of a quinoxaline moiety and a tert-butyl carbamate group, which provides both biological activity and synthetic utility.
This compound’s unique structure and properties make it a valuable tool in various scientific research applications, offering potential for further development in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C17H21N5O3 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-oxo-3-[(2E)-2-(quinoxalin-5-ylmethylidene)hydrazinyl]propyl]carbamate |
InChI |
InChI=1S/C17H21N5O3/c1-17(2,3)25-16(24)20-8-7-14(23)22-21-11-12-5-4-6-13-15(12)19-10-9-18-13/h4-6,9-11H,7-8H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
Clave InChI |
HBTCLXRQQIHFQB-SRZZPIQSSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC(=O)N/N=C/C1=C2C(=CC=C1)N=CC=N2 |
SMILES canónico |
CC(C)(C)OC(=O)NCCC(=O)NN=CC1=C2C(=CC=C1)N=CC=N2 |
Solubilidad |
42.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


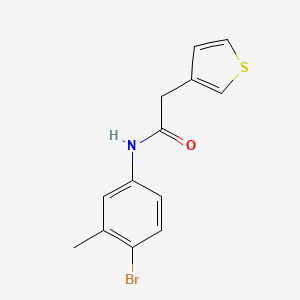
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
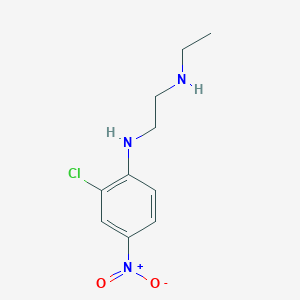
![1-Bromo-4-[2-(methanesulfonyl)-1-phenylethoxy]benzene](/img/structure/B14151771.png)
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
